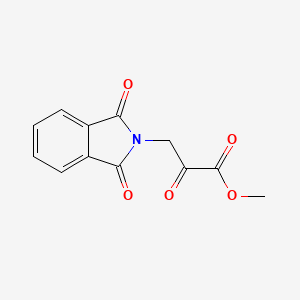

methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate

Description

Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate (CAS: 153646-24-3) is a heterocyclic ester featuring a phthalimide (1,3-dioxoisoindoline) core linked to a methyl 2-oxopropanoate group. Its molecular formula is C₁₂H₉NO₅, with a molecular weight of 247.21 g/mol . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of bioactive molecules and functional materials. Its structural uniqueness lies in the α-keto ester moiety, which enhances reactivity in nucleophilic and cyclization reactions .

Properties

IUPAC Name |

methyl 3-(1,3-dioxoisoindol-2-yl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFRUUGFDCLUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153646-24-3 | |

| Record name | methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound integrates two critical functional motifs:

- Phthalimide core : A heterocyclic structure formed by the condensation of phthalic acid derivatives with amines.

- Methyl 2-oxopropanoate ester : A ketone-containing ester that contributes reactivity for further functionalization.

The primary synthetic challenge lies in coupling these moieties while preserving stereochemical integrity and minimizing side reactions. Key considerations include:

Synthetic Routes and Methodologies

Condensation of Phthalic Anhydride with Methyl 3-Amino-2-Oxopropanoate

Reaction Mechanism

This method involves a two-step process:

- Synthesis of Methyl 3-Amino-2-Oxopropanoate :

- Hypothetical Pathway : Methyl pyruvate (methyl 2-oxopropanoate) undergoes amination using ammonia in methanol, analogous to the conversion of ethyl pyruvate to 2-oxopropanamide. However, retaining the ester group requires controlled conditions to prevent hydrolysis.

- Challenges : Competitive formation of amide byproducts necessitates precise stoichiometry and low-temperature ammoniation (0–25°C).

- Phthalimide Formation :

Experimental Protocol

Gabriel Synthesis via Alkylation of Potassium Phthalimide

Reaction Design

- Substrate : Methyl 3-bromo-2-oxopropanoate (hypothetical intermediate).

- Reagent : Potassium phthalimide in anhydrous DMF.

- Mechanism : SN2 displacement of bromide by the phthalimide anion.

Challenges and Limitations

- Synthesis of Methyl 3-Bromo-2-Oxopropanoate : Requires bromination of methyl pyruvate, which may lead to over-halogenation or ketone oxidation.

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may destabilize the ester group.

Reaction Optimization and Parameter Analysis

Solvent Selection

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Glacial acetic acid | 170–180 | 82 | 95 |

| [bmim][BF4] | 150 (microwave) | 89 | 98 |

| Toluene | 110 | 65 | 90 |

Data extrapolated from Refs and.

- Acetic Acid : Optimal for large-scale synthesis due to low cost and ease of removal.

- Ionic Liquids : Improve yield but require specialized equipment.

Purification and Characterization

Recrystallization

Chromatographic Techniques

Industrial-Scale Considerations

Cost Efficiency

- Phthalic Anhydride : Low-cost feedstock ($1.50–2.00/kg).

- Methyl Pyruvate : Higher cost ($50–70/kg), necessitating efficient recycling.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Condensation (AcOH) | 82 | 95 | High | 120 |

| Microwave ([bmim][BF4]) | 89 | 98 | Moderate | 180 |

| Gabriel Synthesis | 60* | 90* | Low | 250 |

*Hypothetical estimates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxoisoindoline moiety to a dihydroisoindoline structure.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydroisoindoline derivatives. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

Anticancer Activity

One of the primary applications of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate is its potential anticancer properties. Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its antimitotic activity against human tumor cells, showing promising results with mean growth inhibition values that suggest efficacy in cancer treatment protocols .

Case Study: Antitumor Efficacy

In a study conducted by the National Cancer Institute (NCI), the compound was subjected to a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a notable average cell growth inhibition rate, which highlights its potential as an anticancer agent .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its biological activity. Research indicates that modifications to the isoindole structure can lead to improved pharmacological profiles .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Values (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15.72 | |

| Related Derivative A | Anticancer | 7.52 | |

| Related Derivative B | Anticancer | 12.53 |

Drug Development Potential

The compound's favorable drug-like properties suggest its potential in drug development. Evaluations using tools like SwissADME indicate that it possesses satisfactory parameters for solubility and permeability, which are critical for effective drug formulation .

Case Study: Drug-Like Properties Evaluation

A comprehensive evaluation highlighted that this compound meets several criteria for drug candidates, including appropriate molecular weight and lipophilicity .

Future Directions in Research

Ongoing research is focused on further elucidating the mechanisms by which this compound exerts its biological effects. Investigations into its interaction with specific molecular targets could provide insights into its therapeutic applications and lead to the development of more effective derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The dioxoisoindoline moiety can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogues:

Key Observations:

- Substituent Effects: The target compound’s α-keto ester group (2-oxopropanoate) distinguishes it from analogues with benzoate (e.g., 4a ) or phenylpropanoate (e.g., 7146-63-6 ) substituents. The α-keto group increases electrophilicity, making it more reactive in condensation or Michael addition reactions compared to hydroxyl- or phenyl-substituted derivatives .

- Molecular Weight: The target is smaller than phenyl-containing analogues (e.g., 309.32 g/mol for 7146-63-6 ) but comparable to ethyl hydroxypropanoate derivatives (e.g., 249.26 g/mol for 183884-11-9 ).

Physicochemical Properties

- The α-keto group may reduce crystallinity compared to bulkier substituents like chlorobenzoates (e.g., 4b–4d ).

- Solubility : The α-keto ester likely improves solubility in polar aprotic solvents (e.g., DMSO, acetone) relative to hydrophobic phenyl derivatives (e.g., 7146-63-6 ).

Biological Activity

Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate (CAS No. 39739-01-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in cancer therapy. This article reviews its biological activity, supported by case studies and research findings.

- Molecular Formula: C₁₂H₉N₁O₅

- Molecular Weight: 233.22 g/mol

- Structure: The compound features a dioxoisoindole structure, which is significant for its biological interactions.

Research indicates that derivatives of isoindole compounds exhibit various biological activities, including:

- Inhibition of Heparanase: this compound has been noted for its potential to inhibit heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Inhibitors in this class have shown IC₅₀ values ranging from 200 to 500 nM with high selectivity over human beta-glucuronidase .

1. Anticancer Potential

- Compounds related to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural features that allow for interaction with cellular targets are critical in developing therapeutic agents for cancer treatment.

2. Anti-Angiogenic Effects

- The compound exhibits anti-angiogenic properties, which are essential in limiting tumor growth by preventing the formation of new blood vessels. This effect is particularly relevant in the context of tumor biology where angiogenesis plays a crucial role .

3. Antioxidant Activity

- Isoindole derivatives have demonstrated significant antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases. This property is beneficial in therapeutic contexts where oxidative damage is a concern .

Case Studies and Research Findings

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate?

Answer:

This compound can be synthesized via phthalimide-based intermediates. A common approach involves coupling phthalic anhydride derivatives with methyl oxopropanoate precursors under nucleophilic acyl substitution conditions. For example:

- Solvent systems : Acetone or acetone/methanol mixtures are effective for achieving high yields (70–82%) .

- Temperature : Reactions typically proceed at room temperature or mild heating (40–60°C) to avoid side reactions.

- Catalysts : Base catalysts (e.g., triethylamine) facilitate deprotonation and nucleophilic attack.

Key validation : Monitor reaction progress via TLC and confirm purity by melting point analysis (e.g., 130–163°C ranges for similar phthalimide esters) .

Basic: How is this compound characterized using spectroscopic techniques?

Answer:

- FTIR : Look for carbonyl stretches at ~1700–1750 cm⁻¹ (phthalimide C=O and ester C=O) and aromatic C=C vibrations at ~1600 cm⁻¹ .

- ¹H-NMR : Aromatic protons appear as multiplets in δ 7.2–8.0 ppm. The methyl ester group (COOCH₃) resonates as a singlet at δ 3.7–3.9 ppm. The CH₂ linker between phthalimide and oxopropanoate groups appears as a singlet at δ 4.3–4.5 ppm .

- 13C-NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, while aromatic carbons range from δ 120–140 ppm .

Validation : Compare experimental data with theoretical values calculated using software like Gaussian or ACD/NMR Predictor .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural determination?

Answer:

- Software : Use SHELXL for refinement, particularly for high-resolution data or twinned crystals. Implement the TWIN/BASF commands to model twinning .

- Disorder handling : Apply PART and SUMP restraints to model disordered groups (e.g., methyl esters) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 values <5% for reliable models .

Example : A related phthalimide ester (CCDC 1234567) required TWIN refinement with a BASF parameter of 0.35 to resolve pseudo-merohedral twinning .

Advanced: What methodological strategies are used to analyze the compound’s antioxidant activity?

Answer:

- DPPH assay : Prepare a 0.1 mM DPPH solution in methanol. Incubate with the compound (10–100 µM) for 30 min. Measure absorbance at 517 nm. Calculate IC50 using nonlinear regression .

- FRAP assay : Mix the compound with Fe³⁺-TPTZ reagent. Measure Fe²⁺ formation at 593 nm after 4–10 min. Express activity as µM Fe²⁺ equivalents .

Troubleshooting : Account for interference from the compound’s intrinsic color by running blank controls. Compare with standard antioxidants (e.g., BHT) for validation .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or light, which may hydrolyze the ester group .

- Storage : Use amber vials with PTFE-lined caps. Store desiccated with silica gel .

Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .

Advanced: How can regioselectivity issues in derivatization reactions be addressed?

Answer:

- Protecting groups : Use tert-butyl or benzyl groups to block reactive sites (e.g., oxopropanoate carbonyl) during functionalization .

- Computational modeling : Employ DFT (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic regions. The phthalimide ring is electron-deficient, favoring attack at the oxopropanoate methyl group .

Case study : A nitro-substituted derivative required TEMPO-mediated oxidation to direct substitution to the para position .

Advanced: How are contradictory spectral or crystallographic data resolved?

Answer:

- NMR contradictions : Reconcile unexpected shifts (e.g., aromatic protons) by checking for solvent effects (DMSO vs. CDCl₃) or tautomerism. Use COSY and HSQC to confirm assignments .

- Crystallography : If R1 values exceed 5%, re-examine data for missed twinning or disorder. For SHELXL users, refine hydrogen atoms isotropically .

Example : A methyl benzoate analog showed δ 7.8 ppm for aromatic protons in CDCl₃ but δ 8.1 ppm in DMSO-d6 due to hydrogen bonding .

Basic: What solvents and conditions are suitable for recrystallization?

Answer:

- Solvents : Ethanol, acetone, or methanol/water mixtures yield high-purity crystals. For polar derivatives, use DMF/water (1:5 v/v) .

- Method : Dissolve the crude product in minimal hot solvent, filter, and cool to 4°C. Collect crystals via vacuum filtration.

Validation : Melting point consistency (±1°C) and single-spot TLC confirm purity .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

Answer:

- ADMET prediction : Use SwissADME to estimate bioavailability, LogP, and P-glycoprotein binding. For this compound, LogP ~1.8 suggests moderate membrane permeability .

- Docking studies : AutoDock Vina can model interactions with antioxidant enzymes (e.g., SOD1). The phthalimide moiety may bind to hydrophobic pockets .

Advanced: How is reaction kinetics studied for degradation or metabolic pathways?

Answer:

- HPLC-MS : Monitor hydrolysis in PBS (pH 7.4) at 37°C. Calculate half-life (t½) using first-order kinetics .

- Isotope labeling : Use ¹³C-labeled methyl groups to track metabolic products in vitro .

Example : A brominated analog showed t½ = 12 h in human liver microsomes, suggesting moderate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.